An In-depth Technical Guide to 7-(Hydroxymethyl)isoindolin-1-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to 7-(Hydroxymethyl)isoindolin-1-one: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical and physical properties of 7-(Hydroxymethyl)isoindolin-1-one, a key heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data to offer insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles.
Introduction: The Significance of the Isoindolinone Scaffold
The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a well-defined framework for interaction with various biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4] The strategic functionalization of this core is a cornerstone of modern drug design. The introduction of a hydroxymethyl group at the 7-position, as in 7-(Hydroxymethyl)isoindolin-1-one, offers a unique opportunity to modulate the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile.[5] This guide delves into the specific attributes of this particular derivative.
Physicochemical and Spectral Properties
While specific experimental data for 7-(Hydroxymethyl)isoindolin-1-one is limited in published literature, its properties can be reliably predicted based on its structure and data from analogous compounds.
Core Chemical Identity
The fundamental properties of 7-(Hydroxymethyl)isoindolin-1-one are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | [6] |
| Molecular Weight | 163.17 g/mol | [6] |
| IUPAC Name | 7-(hydroxymethyl)-2,3-dihydroisoindol-1-one | [6] |
| CAS Number | 771-07-3 | [6] |
| Canonical SMILES | C1C2=C(C(=CC=C2)CO)C(=O)N1 | [6] |
Predicted Physicochemical Characteristics
A summary of key computed and inferred physical properties is presented in the following table.
| Property | Predicted Value / Characteristic | Rationale / Comparative Data |
| Melting Point | 150-165 °C | The parent compound, isoindolin-1-one, has a melting point of 150-153 °C. A related substituted methanone melts at 162-164 °C.[7] The hydroxymethyl group may slightly increase the melting point due to hydrogen bonding.[8] |
| Boiling Point | > 300 °C (with decomposition) | High boiling point is expected due to the polar lactam and alcohol functional groups leading to strong intermolecular forces. |
| Solubility | Limited solubility in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol). | The parent isoindolin-1-one is moderately soluble in polar organic solvents like ethanol and acetone but has limited water solubility.[9] The presence of the polar hydroxymethyl group is expected to enhance aqueous solubility compared to the parent compound. |
| pKa | ~15-17 (hydroxyl proton), ~18-20 (amide N-H proton) | The hydroxyl proton's acidity is comparable to a typical benzylic alcohol. The amide proton is weakly acidic. |
| LogP | -0.1 (Computed) | The negative LogP value suggests a hydrophilic character, consistent with the presence of polar functional groups.[6] |
Spectral Signature Analysis
Detailed experimental spectra for 7-(Hydroxymethyl)isoindolin-1-one are not widely available. However, a predictive analysis based on the known spectral characteristics of the isoindolinone core and relevant functional groups allows for a confident interpretation of its expected spectral data.[10]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, benzylic, and amide protons.
-
Aromatic Protons (δ 7.2-7.8 ppm): Three protons on the benzene ring will likely appear as a complex multiplet or as distinct doublets and triplets, characteristic of a 1,2,3-trisubstituted benzene ring.
-
Benzylic Methylene Protons (-CH₂OH, δ ~4.7 ppm): The two protons of the hydroxymethyl group are expected to appear as a singlet or a doublet if coupled to the hydroxyl proton.
-
Isoindolinone Methylene Protons (-CH₂-N-, δ ~4.4 ppm): The two protons of the CH₂ group within the lactam ring are expected to be a singlet.
-
Hydroxyl Proton (-OH, variable): A broad singlet, whose chemical shift is dependent on concentration and solvent.
-
Amide Proton (-NH-, δ ~8.0-8.5 ppm): A broad singlet is expected for the amide proton.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, aromatic carbons, and the two methylene carbons.
-
Carbonyl Carbon (C=O, δ ~170 ppm): The lactam carbonyl carbon will be significantly downfield.
-
Aromatic Carbons (δ 120-145 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the hydroxymethyl group and the carbons ortho and para to it will have characteristic shifts.
-
Hydroxymethyl Carbon (-CH₂OH, δ ~65 ppm): The carbon of the hydroxymethyl group.
-
Isoindolinone Methylene Carbon (-CH₂-N-, δ ~45-50 ppm): The carbon of the methylene group in the lactam ring.
FTIR Spectroscopy (Predicted)
The infrared spectrum will be dominated by absorptions from the O-H, N-H, C=O, and C-O bonds.[11]
-
O-H Stretch (~3300-3400 cm⁻¹): A broad peak characteristic of the hydroxyl group.
-
N-H Stretch (~3200 cm⁻¹): A moderate peak for the amide N-H.
-
C-H Aromatic Stretch (~3000-3100 cm⁻¹): Sharp peaks just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch (~2850-2950 cm⁻¹): Peaks corresponding to the methylene groups.
-
C=O Stretch (~1680 cm⁻¹): A strong, sharp absorption for the lactam carbonyl.
-
C=C Aromatic Stretch (~1600 and 1450 cm⁻¹): Peaks characteristic of the benzene ring.
-
C-O Stretch (~1050 cm⁻¹): A moderate peak for the primary alcohol C-O bond.
Mass Spectrometry (Predicted)
Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z = 163. Key fragmentation patterns would involve the loss of water (M-18) and the loss of the hydroxymethyl group (M-31).
Synthesis and Reactivity
Proposed Synthetic Pathway
While numerous methods exist for the synthesis of substituted isoindolinones, a targeted synthesis of 7-(Hydroxymethyl)isoindolin-1-one can be envisioned starting from 3-methyl-2-nitrobenzoic acid. This approach offers a logical sequence to introduce the required functionalities.[1][12]
Caption: Key reaction sites of 7-(Hydroxymethyl)isoindolin-1-one.
-
Hydroxymethyl Group: This primary alcohol can undergo standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with acyl chlorides or carboxylic acids, and etherification.
-
Lactam Moiety: The amide N-H is weakly acidic and can be deprotonated with a strong base for subsequent N-alkylation. The carbonyl group can be reduced, for instance with lithium aluminum hydride, to yield the corresponding cyclic amine.
-
Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxymethyl and alkylamino groups. The directing effects of these substituents will influence the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts reactions.
Stability and Degradation
The stability of 7-(Hydroxymethyl)isoindolin-1-one is a critical consideration for its storage and handling. Based on its structure, potential degradation pathways include:
-
Hydrolysis: The lactam ring is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening to form the corresponding amino acid derivative. [13]* Oxidation: The primary alcohol can be oxidized, particularly in the presence of oxidizing agents or atmospheric oxygen over prolonged periods, to form the corresponding aldehyde and carboxylic acid. The aromatic ring can also be susceptible to oxidative degradation under harsh conditions.
-
Photodegradation: Many aromatic heterocyclic compounds exhibit sensitivity to light. [12][14]Exposure to UV or visible light could potentially lead to isomerization or decomposition.
For optimal stability, it is recommended to store 7-(Hydroxymethyl)isoindolin-1-one in a cool, dark, and dry place, preferably under an inert atmosphere.
Relevance in Drug Discovery and Development
The isoindolinone scaffold is of high interest in drug discovery. [3]The introduction of a hydroxymethyl group at the 7-position can have several beneficial effects:
-
Improved Pharmacokinetics: The polar hydroxymethyl group can increase aqueous solubility, which is often a desirable property for drug candidates to improve absorption and distribution. [5]* Enhanced Target Binding: The hydroxyl group can act as a hydrogen bond donor and acceptor, providing an additional point of interaction with biological targets such as enzymes or receptors. This can lead to increased potency and selectivity.
-
Metabolic Handle: The hydroxymethyl group can serve as a site for phase II metabolic transformations (e.g., glucuronidation), potentially influencing the drug's metabolic profile and clearance rate.
While specific structure-activity relationship (SAR) studies for 7-hydroxymethyl substituted isoindolinones are not extensively documented, research on related substituted isoquinolines and quinazolinones has shown that substitution patterns on the benzene ring are crucial for biological activity. [2][15][16]The position and nature of substituents can significantly impact cytotoxicity and enzyme inhibition. Therefore, 7-(Hydroxymethyl)isoindolin-1-one represents a valuable building block for creating libraries of compounds for screening against various therapeutic targets.
Conclusion
7-(Hydroxymethyl)isoindolin-1-one is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. While detailed experimental characterization is still emerging, its chemical properties can be reliably inferred from its structure and related compounds. Its versatile reactivity, coupled with the beneficial physicochemical properties imparted by the hydroxymethyl group, makes it an attractive scaffold for the development of novel therapeutics. Further research into its synthesis, biological activity, and stability will undoubtedly continue to unlock its full potential in the field of drug discovery.
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